molecular formula C25H32N4O2 B6003259 2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

Cat. No. B6003259
M. Wt: 420.5 g/mol
InChI Key: VZJSDKBTQGQFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of certain neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that 2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol has various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of inflammatory cytokines. It has also been shown to have anxiolytic and antidepressant effects by increasing the levels of serotonin and dopamine in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol in lab experiments is its potential therapeutic applications. It has also been shown to have low toxicity levels. However, one of the limitations is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments.

Future Directions

There are various future directions for the study of 2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol. One potential direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential applications in the treatment of cancer. Additionally, further studies can be conducted to understand its exact mechanism of action and to design experiments that can help elucidate its potential therapeutic applications.
Conclusion:
2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol is a chemical compound that has shown potential therapeutic applications in various scientific research studies. It has been synthesized using various methods and has been shown to have anti-inflammatory, analgesic, anticonvulsant, anxiolytic, and antidepressant properties. While the exact mechanism of action is not fully understood, there are various future directions for the study of this compound. Further research can help elucidate its potential therapeutic applications and provide insights into its mechanism of action.

Synthesis Methods

2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol can be synthesized using various methods. One of the most common methods involves the reaction of 4-ethoxybenzyl chloride with 3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of piperazine and potassium carbonate. The resulting compound is then reduced using sodium borohydride to yield 2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol.

Scientific Research Applications

2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential in the treatment of anxiety and depression.

properties

IUPAC Name

2-[1-[(4-ethoxyphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2/c1-2-31-24-10-8-20(9-11-24)17-29-14-13-28(19-23(29)12-15-30)18-22-16-26-27-25(22)21-6-4-3-5-7-21/h3-11,16,23,30H,2,12-15,17-19H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJSDKBTQGQFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=C(NN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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